Fmoc-Leu-OSu
Overview
Description
Fmoc-Leu-OSu, also known as this compound, is a useful research compound. Its molecular formula is C25H26N2O6 and its molecular weight is 450,49 g/mole. The purity is usually 95%.
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Scientific Research Applications
Fmoc-Leu-OSu, specifically FMOC-L-Leucine (F-L-Leu), has been identified as a unique PPARgamma ligand. It exhibits potent insulin-sensitizing activity but weak adipogenic effects. This compound binds to the ligand-binding domain of PPARgamma in a distinct manner, inducing a specific allosteric configuration which leads to selective activation of certain PPARgamma-signaling pathways. This makes F-L-Leu a potential therapeutic agent for improving insulin sensitivity, as demonstrated in various mouse models (Rocchi et al., 2001).
This compound has been used as a polymer-supported reagent for the Fmoc-protection of amino groups. This approach involves a new polymer-supported Fmoc-OSu (Fmoc-P-OSu) derived from polymer-bound N-hydroxysuccinimide (P-HOSu), simplifying the protection of amino groups and enabling the reuse of P-HOSu after filtration (Chinchilla et al., 2001).
In the field of peptide sequencing, this compound, particularly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSU), serves as a traceless capping agent for partial Edman degradation and mass spectrometry. This method allows for the rapid sequence determination of peptides from combinatorial libraries, offering cleaner MS spectra and more reliable sequence assignment (Thakkar, Wavreille, & Pei, 2006).
This compound undergoes a reversible isomorphous phase transition, as observed in Fmoc-Leu-ψ[CH2NCS]. This compound displays unique intermolecular interactions involving both σ-holes and π-holes, which have been characterized through experimental charge density analysis. These findings have implications for understanding molecular interactions and phase transitions (Pal et al., 2015).
In agricultural and environmental sciences, this compound is utilized in the detection of hexavalent chromium (Cr(VI)) pollution. A study demonstrated the use of an electrosynthesized fluorescent poly(Fmoc-succinimide) derived from Fmoc-Osu for ultra-sensitive detection of Cr2O72− in farmland, highlighting its potential as an efficient tool for pollution monitoring (Li et al., 2021).
Mechanism of Action
Target of Action
Fmoc-Leu-OSu, or 9-fluorenylmethyloxycarbonyl-L-leucine N-hydroxysuccinimide ester, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
This compound interacts with its targets (amine groups) by forming a carbamate linkage . This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be rapidly removed by a base, with piperidine often preferred due to its ability to form a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathways involved in peptide synthesis. It enables the formation of peptides without unwanted side reactions by protecting the amine groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by a base, which is a crucial aspect of its function in peptide synthesis .
Result of Action
The primary molecular effect of this compound’s action is the protection of amine groups during peptide synthesis, preventing unwanted side reactions . On a cellular level, the use of this compound allows for the synthesis of specific peptide sequences, which can have various effects depending on the nature of the peptide being synthesized.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the stability and efficacy of this compound as a protecting group. Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-OSu plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its impact is seen in the peptides it helps synthesize, which can then interact with cellular components and influence these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process. The Fmoc group can be removed under mildly basic conditions, allowing for further reactions to occur .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation . It is used in the early stages of peptide synthesis and is later removed, indicating its temporary role in the process .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, but does not directly affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis . It is transported to the site of peptide synthesis where it is used and later removed .
Subcellular Localization
The subcellular localization of this compound is related to the location of peptide synthesis within the cell . As it is a reagent used in peptide synthesis, it does not have a specific subcellular localization or function beyond this role .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679808 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-83-1 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Leu-OSu in the synthesis of Leuprorelin as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of Leuprorelin. [] The research paper describes a method where this compound undergoes a condensation reaction to form a dipeptide intermediate, Fmoc-Leu-Arg(pbf)-OH. This dipeptide is then utilized in solid-phase peptide synthesis to build the full-length Leuprorelin molecule.
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